

ME1111: A Technical Guide to Physicochemical Properties for Topical Delivery

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Compound of Interest

Compound Name: ME1111

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Abstract

ME1111, chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a novel small-molecule antifungal agent under development for the topical treatment of onychomycosis.^{[1][2]} Its efficacy is rooted in the targeted inhibition of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes, leading to a blockade of ATP production and subsequent fungal cell death.^{[1][3][4][5]} This document provides a comprehensive overview of the available physicochemical properties and preclinical data relevant to the topical formulation and delivery of **ME1111**. While specific quantitative data on solubility, LogP, and pKa are not publicly available, this guide synthesizes the existing knowledge from published studies to inform formulation development and research activities.

Physicochemical Properties

A key characteristic of **ME1111** for topical delivery is its small molecular weight of 202.25 g/mol, which is considered a significant factor in its ability to penetrate the dense keratin structure of the nail plate.^{[1][6]} While detailed quantitative physicochemical parameters are not available in the literature, its chemical structure suggests it is a lipophilic compound, a feature that generally favors skin and nail penetration.

Table 1: Physicochemical and Pharmacological Properties of **ME1111**

Property	Value/Description	Reference(s)
Chemical Name	2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol	[1][2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	
Molecular Weight	202.25 g/mol	[1][6]
Mechanism of Action	Selective inhibitor of succinate dehydrogenase (complex II) in dermatophytes	[3][5][6]
Target Organisms	Potent activity against dermatophytes, including <i>Trichophyton rubrum</i> and <i>Trichophyton mentagrophytes</i>	[1][2]
Mode of Action	Fungicidal	[6]

Antifungal Activity

ME1111 has demonstrated potent in vitro activity against a range of clinical isolates of dermatophytes, the primary causative agents of onychomycosis. Its efficacy is maintained even against strains that show elevated resistance to other antifungal agents.

Table 2: In Vitro Antifungal Activity of **ME1111** Against Common Dermatophytes

Organism	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	MFC90 (µg/mL)	Reference(s)
<i>Trichophyton rubrum</i>	0.12 - 0.5	0.5	0.5	8	[4][6]
<i>Trichophyton mentagrophytes</i>	0.12 - 0.5	0.5	0.5	8	[4][6]

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates;
MFC: Minimum Fungicidal Concentration.

Topical Delivery and Nail Penetration

ME1111 is being specifically developed as a topical agent for onychomycosis due to its excellent ability to penetrate human nails.[1][3][4] In vitro studies have shown that **ME1111** achieves significantly higher concentrations in the deep layers of the nail compared to other marketed topical antifungal agents.[7] This superior penetration is attributed to its small molecular size and likely favorable lipophilicity.[6]

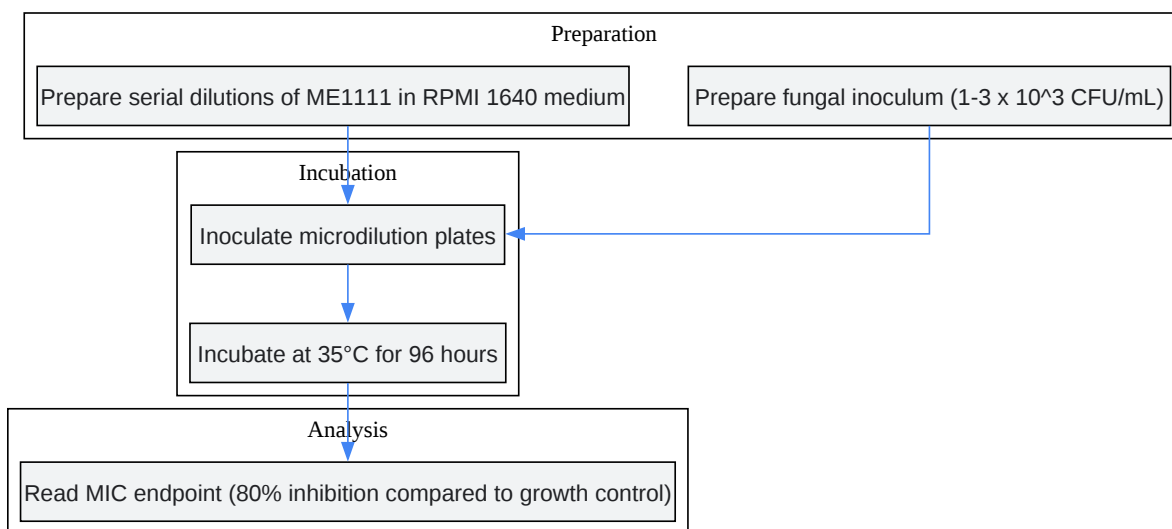
Importantly, the antifungal activity of **ME1111** is not significantly affected by the presence of keratin, a key component of nails and skin.[2] This suggests that **ME1111** can maintain its efficacy within the target tissue.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of **ME1111** are determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Experimental Workflow for MIC Determination



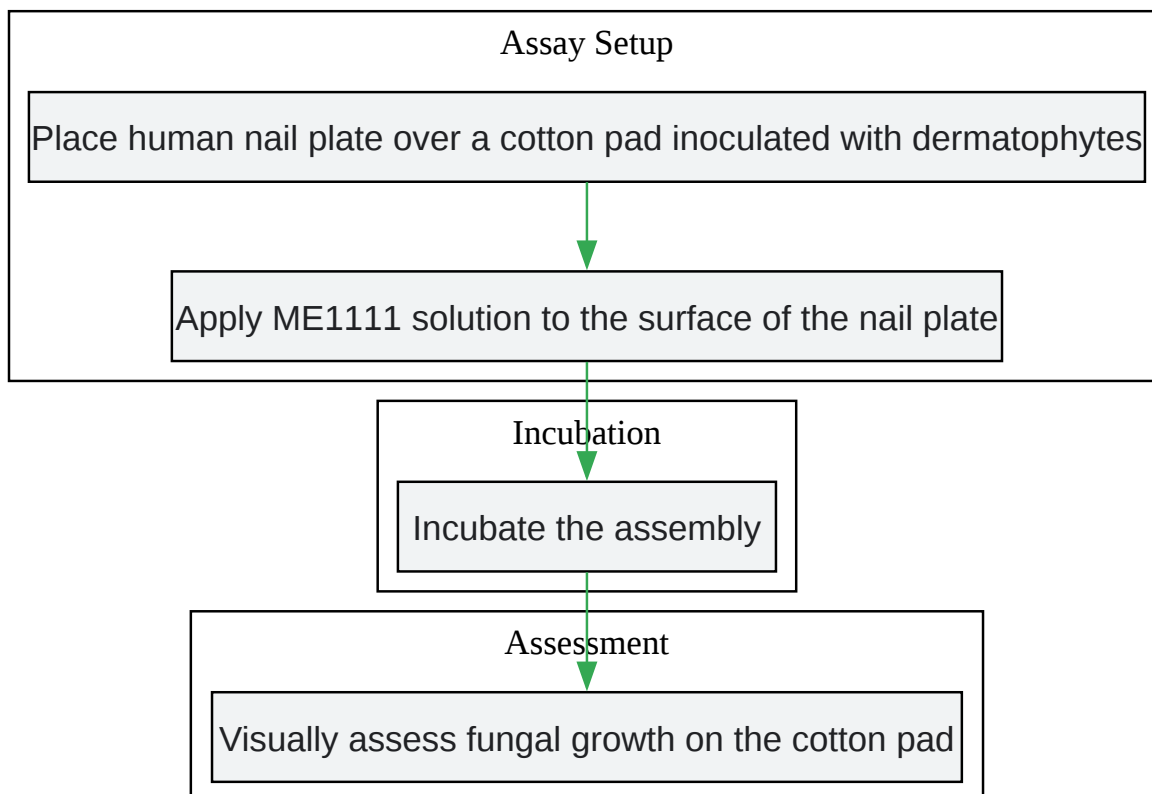
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **ME1111**.

In Vitro Nail Penetration Study (TurChub Assay)

The ability of **ME1111** to penetrate the human nail plate and inhibit fungal growth can be assessed using the TurChub assay.

Experimental Workflow for TurChub Assay



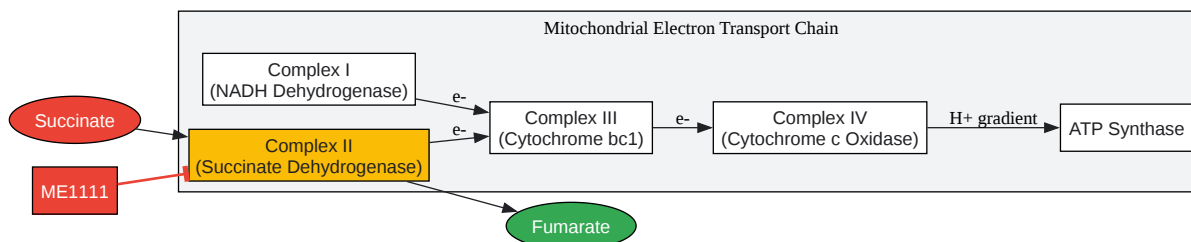
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Caption: Workflow of the TurChub assay for assessing nail penetration and antifungal activity.

Mechanism of Action: Signaling Pathway

ME1111 selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration and ATP production. By blocking this step, **ME1111** effectively depletes the fungal cell of its energy supply.

Mitochondrial Electron Transport Chain Inhibition by **ME1111**



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Caption: **ME1111** inhibits Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

Conclusion

ME1111 is a promising topical antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. Its small molecular weight facilitates excellent penetration into the human nail plate, a critical attribute for the effective treatment of onychomycosis. While a more detailed characterization of its physicochemical properties would further aid in formulation optimization, the available data strongly support its continued development as a topical therapy. Future research should aim to quantify the solubility, LogP, and pKa of **ME1111** to enable a more rational design of advanced delivery systems for both nail and skin infections.

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